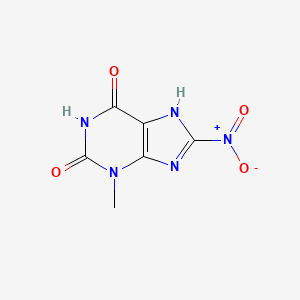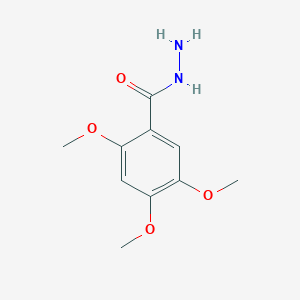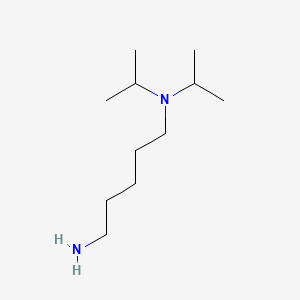
5-(Diisopropilamino)amilamina
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of isopropylamine as a key starting material. In the first paper, isopropylamine serves as an ideal amino donor for the reductive amination of carbonyl compounds catalyzed by ω-transaminase (ω-TA). This process is used for the asymmetric synthesis of unnatural amino acids, which suggests that similar methods could potentially be applied to synthesize 5-(Diisopropylamino)amylamine .
Molecular Structure Analysis
While the molecular structure of 5-(Diisopropylamino)amylamine is not directly analyzed in the papers, the structure of isopropylamine and its derivatives are likely to share some characteristics. The presence of the isopropylamino group in these compounds suggests that 5-(Diisopropylamino)amylamine would have similar steric and electronic properties, which could influence its reactivity and interaction with other molecules .
Chemical Reactions Analysis
The second paper discusses the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, which involves a cyclization reaction followed by a nucleophilic substitution. This indicates that the isopropylamino group can participate in such reactions, which could be relevant when considering the chemical reactions that 5-(Diisopropylamino)amylamine might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Diisopropylamino)amylamine are not described in the provided papers. However, the volatility of the ketone byproduct from the use of isopropylamine as an amino donor suggests that compounds with isopropylamino groups might exhibit significant volatility as well. Additionally, the biological evaluation of related compounds for analgesic and anti-inflammatory activity implies that 5-(Diisopropylamino)amylamine could also possess biological properties worth investigating .
Aplicaciones Científicas De Investigación
5-(Diisopropilamino)amilamina: Un análisis exhaustivo de las aplicaciones de investigación científica
1. Derivatización en Cromatografía Líquida-Espectrometría de Masas (LC-MS) this compound se utiliza como agente de derivatización en LC-MS para mejorar la sensibilidad de detección de los ácidos fenólicos durante el proceso de fermentación del té Pu-erh . Esta aplicación es crucial para comprender el perfil químico y los beneficios para la salud de los tés fermentados.
Investigación de Trastornos Metabólicos Energéticos Hepáticos: Este compuesto se ha utilizado en proteómica y metabolómica integradas para revelar los mecanismos detrás de los trastornos metabólicos energéticos hepáticos inducidos por Toosendanin . Esta investigación es vital para la seguridad de los medicamentos y la comprensión de la hepatotoxicidad.
Sondeo de Metabolitos Globales que Contienen Carboxilo: Los investigadores han aplicado this compound en un enfoque de derivatización-LC-MS de ajuste de polaridad para sondear metabolitos globales que contienen carboxilo en el cáncer colorrectal, los cuales son componentes esenciales para la vida y tienen funciones biológicas significativas .
Metabolómica de la Intoxicación Clínica: En toxicología clínica, el enfoque de derivatización-cromatografía líquida de ultra alto rendimiento-espectrometría de masas de cuadrupolo-tiempo de vuelo (UHPLC-Q-TOF/MS) de este compuesto se ha utilizado para analizar la metabolómica en casos de intoxicación por alcaloides del Aconitum . Esto ayuda a identificar los principales cambios metabólicos y posibles biomarcadores de envenenamiento.
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a unique chemical provided to early discovery researchers , and as such, its specific targets and their roles are still under investigation.
Biochemical Pathways
A study on aconitum alkaloids, which also used 5-(diisopropylamino)amylamine in its metabolomics analysis, found that significantly changed metabolites were primarily involved in amino acid metabolism, tca cycle, fatty acid metabolism, pyruvate metabolism, arachidonic acid metabolism, and sphingolipid metabolism .
Result of Action
As this compound is provided to early discovery researchers , its effects are likely being studied and will be better understood with future research.
Propiedades
IUPAC Name |
N',N'-di(propan-2-yl)pentane-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-10(2)13(11(3)4)9-7-5-6-8-12/h10-11H,5-9,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFBCEXYFFKMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCCN)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396449 | |
| Record name | 5-(DIISOPROPYLAMINO)AMYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209803-40-7 | |
| Record name | N1,N1-Bis(1-methylethyl)-1,5-pentanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209803-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(DIISOPROPYLAMINO)AMYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





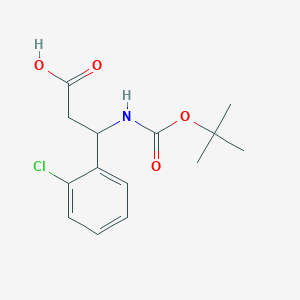

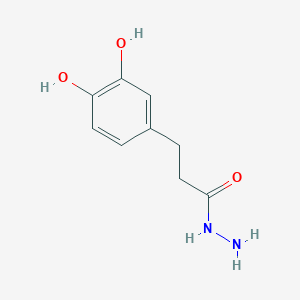

![2-[(2,6-Dimethylphenoxy)methyl]oxirane](/img/structure/B1334277.png)
